Rac-(1r,3r)-3-iodocyclobutan-1-ol,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans: is a chiral compound with significant interest in the field of organic chemistry It is a cyclobutane derivative where an iodine atom is attached to the third carbon and a hydroxyl group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans can be achieved through several methods. One common approach involves the iodination of cyclobutanone followed by reduction to yield the desired compound. The reaction typically requires the use of iodine and a reducing agent such as sodium borohydride under controlled conditions to ensure the formation of the trans isomer.
Industrial Production Methods: While specific industrial production methods for Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous solution.
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed:
Substitution: Formation of cyclobutanol derivatives.
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane derivatives with varying functional groups.
Scientific Research Applications
Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug synthesis and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s reactivity. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
- Rac-(1r,3r)-3-chlorocyclobutan-1-ol, trans
- Rac-(1r,3r)-3-bromocyclobutan-1-ol, trans
- Rac-(1r,3r)-3-fluorocyclobutan-1-ol, trans
Comparison: Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine, bromine, or fluorine. This affects the compound’s reactivity and the types of reactions it can undergo. The iodine atom also makes the compound more suitable for certain types of substitution reactions compared to its halogenated counterparts.
Properties
Molecular Formula |
C4H7IO |
---|---|
Molecular Weight |
198.00 g/mol |
IUPAC Name |
3-iodocyclobutan-1-ol |
InChI |
InChI=1S/C4H7IO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 |
InChI Key |
XCMQVYNPJOTWIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.